Methyl 2-(2-nitrothiophen-3-yl)acetate
Description
Methyl 2-(2-nitrothiophen-3-yl)acetate is a heterocyclic organic compound featuring a thiophene ring substituted with a nitro group (-NO₂) at the 2-position and a methyl ester group (-COOCH₃) at the 3-position. Its molecular formula is C₇H₇NO₄S, with a molecular weight of 217.20 g/mol. The nitro group is strongly electron-withdrawing, influencing the compound’s reactivity and stability, while the ester moiety enhances its utility as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science.
Structural analysis of related compounds (e.g., ) suggests that the spatial arrangement of substituents on the thiophene ring affects intermolecular interactions, such as hydrogen bonding and π-stacking.
Properties
IUPAC Name |
methyl 2-(2-nitrothiophen-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-12-6(9)4-5-2-3-13-7(5)8(10)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQGOKVRCVBJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(SC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-nitrothiophen-3-yl)acetate typically involves the nitration of thiophene derivatives followed by esterification. One common method includes the nitration of 3-thiophenylacetic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-nitrothiophen-3-yl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: Methyl 2-(2-aminothiophen-3-yl)acetate.
Substitution: Various substituted thiophene derivatives.
Hydrolysis: 2-(2-nitrothiophen-3-yl)acetic acid.
Scientific Research Applications
Chemistry: Methyl 2-(2-nitrothiophen-3-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. Derivatives of thiophene have shown various pharmacological activities, including anti-inflammatory and antimicrobial properties .
Industry: In the materials science field, thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials .
Mechanism of Action
The mechanism of action of methyl 2-(2-nitrothiophen-3-yl)acetate depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, leading to various pharmacological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Key Observations :
- The nitro group in this compound distinguishes it from simpler esters like Methyl 2-thienylacetate, which lacks electron-withdrawing substituents .
Physicochemical Properties
Predicted physicochemical data for this compound and analogues:
*Inferred from crystalline analogs (e.g., ).
†Assumed due to nitro group’s photolability.
‡Based on storage guidelines for structurally similar compounds .
Key Observations :
- The collision cross-section (CCS) of Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate (142.5 Ų) suggests a compact structure, likely due to intramolecular hydrogen bonding .
- Methyl 2-phenylacetoacetate’s long-term stability at low temperatures highlights the role of non-heterocyclic backbones in enhancing shelf life .
Reactivity Profile
- Nitro Group : Enhances electrophilic substitution reactivity at the thiophene ring’s 4- and 5-positions, enabling further functionalization (e.g., reduction to amine derivatives) .
- Ester Group : Participates in hydrolysis, transesterification, or nucleophilic acyl substitution, making it valuable in multistep syntheses (e.g., Horner–Wadsworth–Emmons reactions; ).
Key Observations :
- Methyl 2-phenylacetoacetate’s role in controlled substance synthesis underscores the importance of regulatory compliance for nitro- and ester-containing compounds .
- Safety protocols for Methyl 2-thienylacetate (e.g., eye rinsing for exposure) may apply to the target compound due to structural similarities .
Q & A
Q. What are the key synthetic methodologies for preparing Methyl 2-(2-nitrothiophen-3-yl)acetate?
Methodological Answer: The synthesis typically involves functionalization of a thiophene precursor. A common approach is nitration of methyl 2-(thiophen-3-yl)acetate. Key steps include:
- Nitration Conditions : Use a mixture of nitric acid and sulfuric acid at 0–5°C to introduce the nitro group at the 2-position of the thiophene ring. Monitor reaction progress via TLC or HPLC to avoid over-nitration .
- Protecting Groups : If the acetate moiety is sensitive, consider protecting the ester group during nitration (e.g., using tert-butyl esters) to prevent hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Confirm purity via melting point and NMR .
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- 1H NMR : In DMSO-d6, expect signals for the thiophene ring protons (δ 7.2–8.1 ppm, splitting depends on substitution pattern) and the methyl ester (δ 3.6–3.8 ppm, singlet). The nitro group deshields adjacent protons, shifting resonances downfield .
- 13C NMR : The carbonyl carbon of the ester appears at ~170 ppm. Nitro-substituted carbons resonate at ~140–150 ppm .
- IR Spectroscopy : Strong absorbance at ~1720 cm⁻¹ (C=O ester stretch) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 216. Validate fragmentation patterns against computational simulations (e.g., Gaussian) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond lengths, angles) be resolved for nitro-thiophene derivatives?
Methodological Answer:
- Refinement Software : Use SHELXL for high-resolution refinement. Adjust weighting schemes and apply restraints for disordered regions (e.g., nitro group rotation) .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements. Analyze R-factor convergence; values >5% discrepancy warrant re-examination of data collection (e.g., crystal decay or twinning) .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess anisotropic displacement parameters. Overly elongated ellipsoids suggest dynamic disorder, requiring split-atom modeling .
Q. What strategies optimize reaction yields for nitro-substituted thiophene acetates in multistep syntheses?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) in nitration steps. In , ZnCl₂ improved cyclization yields in similar heterocycles .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nitro group stability but may promote ester hydrolysis. Balance with mixed solvents (e.g., DCM/MeCN) .
- Temperature Control : Use microwave-assisted synthesis for rapid, controlled heating (e.g., 80°C, 30 min) to reduce side reactions .
Q. How can computational modeling guide the design of biologically active derivatives?
Methodological Answer:
- QSAR Studies : Build 3D-QSAR models using CoMFA/CoMSIA on thiophene derivatives. Corrogate electronic parameters (Hammett σ) of the nitro group with bioactivity data .
- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). The nitro group’s electron-withdrawing nature may enhance π-stacking in hydrophobic pockets .
- Metabolic Stability : Predict hepatic metabolism (CYP450 interactions) using ADMET software (e.g., Schrödinger’s QikProp). Nitro groups may undergo reduction; introduce fluorinated substituents to block metabolic hotspots .
Q. How are regioselectivity challenges addressed in thiophene functionalization?
Methodological Answer:
- Directed Metallation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the 3-position of thiophene, followed by electrophilic quenching (e.g., CO₂ for carboxylation) .
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups) to direct nitration to the desired position .
Data Analysis and Validation
Q. What methods validate purity and structural integrity in complex reaction mixtures?
Methodological Answer:
- HPLC-PDA : Use a C18 column (ACN/water gradient) to separate nitro-thiophene derivatives. UV detection at 254 nm identifies contaminants (e.g., di-nitrated byproducts) .
- X-ray Diffraction : For crystalline samples, compare experimental unit cell parameters with Cambridge Structural Database entries to confirm identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
